tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate
CAS No.: 1193386-50-3
Cat. No.: VC15940166
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193386-50-3 |
|---|---|
| Molecular Formula | C11H23N3O2 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate |
| Standard InChI | InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15) |
| Standard InChI Key | WOSDNQZCSFJFNY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN(C)C1CNC1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is defined by the IUPAC name tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate. Its structure comprises a four-membered azetidine ring linked to a methylaminoethyl group, which is further connected to a tert-butoxycarbonyl (Boc) protecting group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1193386-50-3 | |
| Molecular Formula | ||
| Molecular Weight | 229.32 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)NCCN(C)C1CNC1 | |
| InChI Key | WOSDNQZCSFJFNY-UHFFFAOYSA-N |
The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, while the azetidine ring’s strained geometry may influence receptor binding kinetics .
Physicochemical Properties
Computational analyses predict a polar surface area of 53.6 Ų and an XLogP3-AA value of 0.4, indicating moderate hydrophobicity . The compound’s hydrogen bond donor (2) and acceptor (4) counts suggest potential for intermolecular interactions, a trait exploited in drug design . Its rotatable bond count of 6 confers conformational flexibility, which may aid in optimizing binding affinity during lead compound development .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthesis protocols for tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate are proprietary, its structure suggests a multi-step process involving:
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Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives or ring-closing metathesis.
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Methylaminoethyl Linkage: Alkylation of the azetidine nitrogen with methyl bromoacetate, followed by reduction to the amine.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the carbamate group .
The Boc group is typically introduced in the final step to prevent side reactions during earlier stages . Suppliers such as Ambeed and CymitQuimica list the compound with purities ≥95%, though batch-specific variations may occur .
Industrial Scalability
Scalability challenges include the azetidine ring’s sensitivity to acid hydrolysis and the need for anhydrous conditions during Boc protection . Current pricing ranges from $500–$1,000 per gram, reflecting high synthesis costs and niche demand .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral, Cat. 4) | H302 | Avoid ingestion |
| Skin irritation (Cat. 2) | H315 | Wear protective gloves |
| Eye irritation (Cat. 2A) | H319 | Use eye protection |
| Respiratory irritation | H335 | Use in ventilated areas |
Applications in Research and Development
Medicinal Chemistry
The compound serves as a precursor for H4R-targeted ligands. Researchers functionalize the azetidine nitrogen to introduce fluorophores or radiolabels for in vitro receptor mapping.
Organic Synthesis
As a building block, its Boc group is selectively removable under acidic conditions (e.g., HCl/dioxane), enabling sequential derivatization of the amine . Recent studies have coupled it with carboxylic acids to generate urea derivatives for kinase inhibition assays.
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